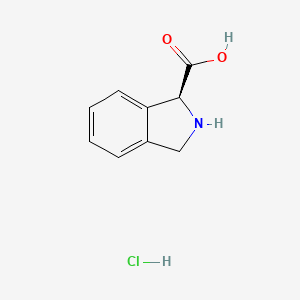

(S)-isoindoline-1-carboxylic acid hydrochloride

Descripción

(S)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-73-1) is a chiral organic compound featuring an isoindoline backbone substituted with a carboxylic acid group at the 1-position and a hydrochloride salt. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.63 g/mol . The (S)-enantiomer is particularly notable in medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules, such as hydrolysis-resistant N-acyl amino acid analogues that stimulate mitochondrial respiration . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Propiedades

IUPAC Name |

(1S)-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMLOVZNYPOQII-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2[C@H](N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965314-73-1 | |

| Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965314-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-isoindoline-1-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of isoindoline, which can be derived from phthalic anhydride through a series of reduction and cyclization reactions.

Chiral Resolution: The racemic mixture of isoindoline-1-carboxylic acid is resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids or chromatography.

Formation of Hydrochloride Salt: The (S)-enantiomer of isoindoline-1-carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (S)-isoindoline-1-carboxylic acid hydrochloride may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.

Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the desired enantiomer.

Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-isoindoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-1-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various isoindoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical development.

Aplicaciones Científicas De Investigación

Organic Synthesis

(S)-isoindoline-1-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it acts as a chiral auxiliary to produce enantiomerically pure compounds.

Medicinal Chemistry

The compound is utilized in the development of pharmaceutical agents, particularly those targeting neurological disorders. Its role as an intermediate allows for the synthesis of drugs with specific therapeutic effects. Notably, it has been studied for potential applications in treating conditions such as hypertension and cancer .

Research indicates that (S)-isoindoline-1-carboxylic acid hydrochloride possesses antimicrobial and anticancer properties. Studies have shown its ability to inhibit certain enzymes linked to disease progression, thereby exerting therapeutic effects .

Industrial Applications

In industrial settings, this compound is used in the production of fine chemicals and specialty materials. Its unique properties facilitate the development of advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that (S)-isoindoline-1-carboxylic acid hydrochloride effectively inhibited the growth of certain cancer cell lines. The mechanism was attributed to its ability to interfere with specific signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed significant activity against various bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of (S)-isoindoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-Isoindoline-1-carboxylic Acid Hydrochloride

- CAS : 1965314-61-7

- Similarity Score : 0.72

- Structural Difference : The (R)-enantiomer differs only in stereochemistry at the chiral center.

- Applications: Used to synthesize compound 34 (an N-acyl amino acid analogue), though with a lower yield (73% vs. 81% for the (S)-form) .

- Key Insight : Stereochemistry significantly impacts synthetic efficiency and biological activity.

Substituted Isoindoline Derivatives

a) 4-(2-Hydroxyethyl)indolin-2-one (CAS: 139122-19-3)

- Similarity Score : 0.72

- Structural Difference : Contains a hydroxyethyl group and a ketone instead of a carboxylic acid.

- Applications: Potential use in metabolic or inflammatory pathways due to its indolinone core.

b) 1-Methylindoline-4-carboxylic Acid (CAS: 168899-63-6)

Saturated Isoindoline Analogues

a) (3aR,7aS)-Octahydro-1H-isoindole Hydrochloride (CAS: 161829-92-1)

- Molecular Formula : C₈H₁₆ClN

- Structural Difference : Fully saturated isoindoline ring (octahydro structure).

- Applications : Investigated for central nervous system (CNS) activity due to enhanced conformational stability .

b) Octahydro-1H-isoindole-1-carboxylic Acid Hydrochloride (CAS: 108395-22-8)

Pharmacological and Functional Comparisons

Bioactivity in Mitochondrial Respiration

- (S)-Isoindoline-1-carboxylic Acid Hydrochloride: Serves as a precursor for compound 33, an N-acyl amino acid analogue that enhances mitochondrial respiration in mammalian cells .

- 1-Oxoisoindoline-2-carboxamide : Exhibits anti-inflammatory and analgesic properties, attributed to its amide functionality and planar aromatic system .

Stability and Reactivity

- Hydrochloride Salts : Both (S)- and (R)-isoindoline-1-carboxylic acid hydrochlorides exhibit improved aqueous solubility compared to their free-base forms, critical for in vivo applications .

- Acid Stability : Unlike nicardipine hydrochloride, which shows pH-dependent degradation , isoindoline derivatives are more hydrolysis-resistant due to their rigid aromatic core .

Actividad Biológica

(S)-Isoindoline-1-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

(S)-Isoindoline-1-carboxylic acid hydrochloride is characterized by its unique isoindoline structure, which contributes to its biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of isoindoline derivatives with diverse biological activities.

The biological activity of (S)-isoindoline-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor , modulating biochemical pathways involved in disease progression. For instance, it has been shown to inhibit certain enzymes that are critical in cancer cell proliferation and inflammation .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of (S)-isoindoline-1-carboxylic acid hydrochloride. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of (S)-Isoindoline-1-carboxylic Acid Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|

| Staphylococcus aureus | 0.328 |

| Escherichia coli | 3.6 |

| Micrococcus roseus | 0.5 |

| Bacillus subtilis | 0.4 |

The above table illustrates the compound's promising antibacterial activity comparable to standard antibiotics .

Anticancer Activity

Research has also indicated that (S)-isoindoline-1-carboxylic acid hydrochloride possesses anticancer properties . Studies have reported that it can induce apoptosis in cancer cells and inhibit cell cycle progression in various human cancer cell lines.

Case Study: Anticancer Effects on Cell Lines

In vitro studies using human cancer cell lines such as Caco-2 and HCT-116 revealed that treatment with (S)-isoindoline-1-carboxylic acid hydrochloride resulted in:

- Cell Cycle Arrest : The compound effectively halted the cell cycle at specific phases, preventing further proliferation.

- Induction of Apoptosis : Significant apoptosis was observed, indicating its potential as an anticancer agent.

The structure-activity relationship (SAR) analysis suggested that modifications to the isoindole structure could enhance these effects .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, (S)-isoindoline-1-carboxylic acid hydrochloride has been evaluated for other biological activities:

Q & A

Basic: What are the key considerations for synthesizing (S)-isoindoline-1-carboxylic acid hydrochloride with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and chiral catalysts). For example, highlights the use of (R)-isoindoline-1-carboxylic acid in analogous reactions, emphasizing NMR characterization (e.g., δ 4.81–4.97 ppm for chiral center protons) and HRMS validation to confirm molecular integrity . To ensure purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and compare retention times with racemic mixtures. Always report enantiomeric excess (ee) using integrated chromatographic peaks or optical rotation data.

Advanced: How can researchers resolve contradictions in biological activity data for (S)-isoindoline-1-carboxylic acid derivatives across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound purity. Follow these steps:

Replicate Experimental Conditions: Cross-validate findings using the same cell lines, concentrations, and incubation times as cited studies.

Purity Verification: Reanalyze batches via LC-MS and NMR to exclude impurities (e.g., uses ¹H/¹³C NMR and HRMS for structural confirmation) .

Statistical Analysis: Apply ANOVA or t-tests to compare datasets, ensuring significance thresholds (p < 0.05) are met. For outliers, review raw data for technical errors (e.g., pipetting inaccuracies) .

Mechanistic Context: Reconcile discrepancies by examining target binding affinities (e.g., mitochondrial activity in ) versus off-target effects .

Basic: What analytical techniques are essential for characterizing (S)-isoindoline-1-carboxylic acid hydrochloride?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: Assign stereochemistry using ¹H/¹³C NMR (e.g., δ 7.27–7.55 ppm for aromatic protons in ) .

- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., [M+H]+ 426.2982 in ) .

- Elemental Analysis: Validate chloride content via titration or ion chromatography.

- X-ray Crystallography: Resolve absolute configuration if chiral centers are ambiguous.

Advanced: How should researchers design experiments to investigate the hydrolysis resistance of (S)-isoindoline-1-carboxylic acid derivatives?

Methodological Answer:

Stability Testing: Incubate derivatives in simulated physiological buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at timed intervals .

Kinetic Analysis: Calculate hydrolysis rates using pseudo-first-order kinetics. Compare half-lives (t₁/₂) across pH conditions.

Structural Modifications: Introduce steric hindrance (e.g., alkyl substituents) or electron-withdrawing groups to the isoindoline ring. demonstrates enhanced stability via N-acyl amino acid analogs .

Computational Modeling: Use DFT calculations to predict hydrolysis susceptibility based on electron density at reactive sites.

Basic: What are the best practices for reporting synthetic yields and purity in publications?

Methodological Answer:

- Yield Calculation: Report isolated yields (not theoretical) and specify purification methods (e.g., recrystallization, column chromatography).

- Purity Standards: Use ≥95% purity (via HPLC/UV-Vis) for biological assays. Disclose batch-to-batch variability.

- Data Tables: Include columns for molecular formula, CAS number, yield (%), ee (%), and spectroscopic data () .

Advanced: How can researchers optimize reaction scalability for (S)-isoindoline-1-carboxylic acid hydrochloride without compromising enantiopurity?

Methodological Answer:

Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) at varying loadings (0.1–5 mol%).

Solvent Optimization: Balance polarity and boiling point (e.g., switch from THF to toluene for higher-temperature reactions).

Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progression and intermediate formation.

Scale-Down Validation: Replicate small-scale conditions (e.g., 1 mmol → 100 mmol) and compare ee values via chiral HPLC .

Basic: How should conflicting spectral data (e.g., NMR shifts) be addressed in structural elucidation?

Methodological Answer:

Reference Comparison: Cross-check with published spectra of structurally similar compounds (e.g., ’s δ 2.74–2.81 ppm for methylene protons) .

Solvent Effects: Note solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆).

Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Peer Review: Share raw data with collaborators to confirm interpretations () .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies of (S)-isoindoline-1-carboxylic acid derivatives?

Methodological Answer:

Standardized Synthesis Protocols: Fix parameters like cooling rate, stirring speed, and drying time.

Quality Control (QC): Implement in-process checks (e.g., TLC for reaction completion, Karl Fischer titration for moisture).

Biological Replicates: Use ≥3 independent batches in cell-based assays.

Data Normalization: Express activity relative to a positive control (e.g., EC₅₀ values) to account for inter-experimental variability () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.